molecular formula C14H17ClN2 B13855827 Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- CAS No. 821776-58-3

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-

Cat. No.: B13855827
CAS No.: 821776-58-3
M. Wt: 248.75 g/mol
InChI Key: MOJLNYMTTQWIIY-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- is an organic compound with the molecular formula C14H17ClN2 and a molecular weight of 248.75118 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a phase transfer catalyst and a solvent like DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

821776-58-3

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

2-chloro-4-[cyclopropylmethyl(propyl)amino]benzonitrile

InChI

InChI=1S/C14H17ClN2/c1-2-7-17(10-11-3-4-11)13-6-5-12(9-16)14(15)8-13/h5-6,8,11H,2-4,7,10H2,1H3

InChI Key

MOJLNYMTTQWIIY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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